tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate
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Overview
Description
tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a difluoropiperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate typically involves the protection of amines using tert-butyl carbamate. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O). The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amines .
Chemical Reactions Analysis
tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include bases like LDA, NEt3, and t-BuOK, as well as oxidizing agents like KMnO4 and OsO4 . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Additionally, it is employed in palladium-catalyzed synthesis and has applications in the preparation of various organic compounds .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate involves the protection of amino groups through the formation of a carbamate. The Boc group is cleaved under anhydrous acidic conditions, producing tert-butyl cations. This process is facilitated by the resonance stabilization of the carbonyl oxygen, which acts as a Lewis base .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate include other Boc-protected amines and carbamates such as tert-butyl carbamate and carboxybenzyl (CBz) carbamate . The uniqueness of tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate lies in its specific structure, which includes a difluoropiperidine ring, making it distinct from other carbamates.
Properties
IUPAC Name |
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEASWFMIYVAAZ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(CNC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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